Cas no 69504-15-0 ([(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol)

[(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol structure
69504-15-0 structure
Product Name:[(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol
CAS No:69504-15-0
MF:C22H41N5O4Si2
MW:495.763046979904
CID:843934
Update Time:2025-11-01

[(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2',3'-di-O-tert-butyldiMethylsilyladenine-9-beta-D-arabinofuranoside
    • 2,?3?-Di-t-butyldimethylsilyl)adenosine
    • ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methanol
    • 2'-O,3'-O-Bis(tert-butyldimethylsilyl)adenosine
    • [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol
    • Inchi: 1S/C22H41N5O4Si2/c1-21(2,3)32(7,8)30-16-14(11-28)29-20(17(16)31-33(9,10)22(4,5)6)27-13-26-15-18(23)24-12-25-19(15)27/h12-14,16-17,20,28H,11H2,1-10H3,(H2,23,24,25)/t14-,16-,17-,20-/m1/s1
    • InChI Key: GAMKBDYUNFPWRM-WVSUBDOOSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](CO)[C@H]1O[Si](C)(C)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 685
  • Topological Polar Surface Area: 118

[(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol Pricemore >>

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[(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol Suppliers

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(CAS:69504-15-0)[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:03
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Additional information on [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol

Introduction to [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl)methanol (CAS No. 69504-15-0)

Compound with the chemical name [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl)methanol (CAS No. 69504-15-0) is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this compound, particularly its chiral center and the presence of functional groups such as aminopurine and silyl ethers, contribute to its potential therapeutic applications.

The aminopurine moiety in the molecular structure is a key feature that underscores the compound's relevance in medicinal chemistry. Aminopurines are well-known for their role in various biological processes and have been extensively studied for their pharmacological properties. Specifically, the 6-amino group in the purine ring can serve as a site for interactions with biological targets, making it an attractive scaffold for drug design. This aspect of the compound's structure aligns with ongoing research efforts aimed at developing novel therapeutic agents that target specific biological pathways.

The presence of tert-butyl(dimethyl)silyl ethers in the molecule further enhances its complexity and potential utility. Silyl ethers are commonly used in organic synthesis due to their stability and reactivity, which can be leveraged in various chemical transformations. In pharmaceutical applications, these functional groups can play a crucial role in modulating the pharmacokinetic properties of drug candidates. For instance, silyl ethers can influence the metabolic stability and solubility of compounds, which are critical factors in drug development.

The stereochemistry of the compound is another important consideration. The specific configuration at the chiral centers (2R,3R,4R,5R) is crucial for its biological activity. Chiral molecules often exhibit different biological responses depending on their stereochemical configuration, making it essential to maintain precise stereochemical control during synthesis. The synthesis of this compound requires advanced techniques in asymmetric synthesis to ensure the correct stereochemical outcome, which is a testament to its complexity and the level of expertise required for its preparation.

Recent research has highlighted the potential of this compound as a lead molecule for drug discovery. Studies have demonstrated that derivatives of aminopurine-containing compounds exhibit significant activity against various targets, including enzymes and receptors involved in diseases such as cancer and inflammatory disorders. The structural features of this compound make it a promising candidate for further investigation in these areas.

The use of computational methods has also been instrumental in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how the molecule interacts with biological targets at the atomic level. These insights can guide the design of more effective derivatives by identifying key interaction points and optimizing binding affinity. The integration of experimental data with computational studies provides a comprehensive approach to evaluating the potential of this compound as a therapeutic agent.

In addition to its pharmacological potential, this compound has interesting chemical properties that make it valuable for synthetic applications. The combination of chiral centers and functional groups such as silyl ethers creates a versatile platform for exploring new synthetic pathways. Researchers have been exploring ways to utilize this compound as a building block for more complex molecules, leveraging its unique structural features to develop novel architectures with enhanced biological activity.

The synthesis of this compound also highlights advancements in synthetic methodologies that enable the construction of complex organic molecules with high precision. Techniques such as cross-coupling reactions and organometallic chemistry have been employed to assemble the various fragments of the molecule efficiently. These synthetic strategies not only facilitate the preparation of this specific compound but also contribute to broader developments in organic synthesis that can be applied to other challenging molecules.

Ongoing studies continue to uncover new aspects of this compound's behavior and potential applications. Researchers are investigating its interactions with various biological targets using both experimental and computational approaches. These efforts aim to elucidate mechanisms of action and identify new therapeutic opportunities. The growing body of evidence supporting the utility of this compound underscores its significance in contemporary pharmaceutical research.

The development of novel drug candidates often involves optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. This compound serves as an example where sophisticated synthetic strategies are employed to achieve these goals. The successful preparation and characterization of this molecule demonstrate progress in synthetic chemistry and provide valuable insights for future drug development efforts.

In conclusion, [(2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl)methanol (CAS No. 69504-15-0) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and stereochemical features makes it an attractive candidate for further research aimed at developing novel therapeutic agents. Advances in synthetic chemistry and computational methods continue to enhance our ability to explore its full potential.

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(CAS:69504-15-0)[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]methanol
NC15681
Purity:97%
Quantity:10g
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